molecular formula C10H11N3O6 B14473816 N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide CAS No. 70320-89-7

N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide

Cat. No.: B14473816
CAS No.: 70320-89-7
M. Wt: 269.21 g/mol
InChI Key: XKEOEUSTNRXCDY-UHFFFAOYSA-N
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Description

N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide is a nitro-substituted acetamide derivative characterized by a dinitrophenoxyethyl side chain attached to the acetamide core. This compound’s structure includes two nitro groups at the 2,6-positions of the phenoxy ring, which confer strong electron-withdrawing properties.

Properties

CAS No.

70320-89-7

Molecular Formula

C10H11N3O6

Molecular Weight

269.21 g/mol

IUPAC Name

N-[2-(2,6-dinitrophenoxy)ethyl]acetamide

InChI

InChI=1S/C10H11N3O6/c1-7(14)11-5-6-19-10-8(12(15)16)3-2-4-9(10)13(17)18/h2-4H,5-6H2,1H3,(H,11,14)

InChI Key

XKEOEUSTNRXCDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide typically involves the reaction of 2,6-dinitrophenol with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The nitro groups in the compound can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro groups and their reactivity. The compound may exert its effects through interactions with enzymes or receptors, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences and functional group impacts among N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide and related compounds:

Compound Name Substituents on Acetamide Core Key Functional Groups Primary Use/Activity References
This compound 2,6-dinitrophenoxyethyl Nitro (-NO₂), ether (-O-) Not explicitly stated (inferred: potential explosive/pharmaceutical intermediate)
Alachlor 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) Chloro (-Cl), methoxymethyl Herbicide
Pretilachlor 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl) Chloro (-Cl), propoxyethyl Herbicide
N-(2,6-diethylphenyl)-2-methoxyacetamide 2-methoxy, 2,6-diethylphenyl Methoxy (-OCH₃), ethyl (-C₂H₅) Agricultural chemical intermediate
2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide Chloro, dimethylphenyl, methoxyethyl Chloro, methoxyethyl Metabolite (biological studies)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro groups in this compound significantly reduce electron density at the aromatic ring compared to methoxy or ethyl groups in analogs like N-(2,6-diethylphenyl)-2-methoxyacetamide. This may enhance reactivity in electrophilic substitution or nitro reduction pathways .
  • Bioactivity: Chloro-substituted acetamides (e.g., alachlor, pretilachlor) are widely used as herbicides due to their inhibition of fatty acid elongation in plants.

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

  • Solubility : Nitro groups increase hydrophobicity compared to methoxy or chloro substituents, likely reducing aqueous solubility.
  • Stability : Dinitro compounds are often thermally unstable, requiring careful handling, whereas methoxy- or chloro-substituted acetamides exhibit greater stability under standard conditions .

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